4-[(2-fluorophenoxy)acetyl]morpholine
Description
4-[(2-Fluorophenoxy)acetyl]morpholine is a fluorinated morpholine derivative characterized by a 2-fluorophenoxyacetyl substituent at the 4-position of the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, solubility, and metabolic stability, which are influenced by substituents on the aromatic ring and the nature of the functional group (e.g., acetyl, sulfonyl, benzyl) .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYPMILZFWCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Morpholine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Morpholine derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation. The presence of the fluorophenoxyacetyl group may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mechanism of action.
Biochemical Pathways
Morpholine derivatives have been implicated in a variety of biochemical pathways, depending on their specific targets.
Pharmacokinetics
The presence of the fluorophenoxyacetyl group may influence these properties, potentially affecting the compound’s bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Parameters of Selected Morpholine Derivatives
*Calculated based on molecular formula.
- Solubility Trends: Chloro- and fluoro-substituted benzyl morpholines (e.g., compounds 3 and 7 in ) exhibit high solubility (~180–184 μM), attributed to balanced lipophilicity and hydrogen-bonding capacity . The acetyl group in this compound may enhance solubility compared to sulfonyl derivatives due to reduced steric hindrance.
- Melting Points : Sulfonyl-substituted morpholines (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) show higher melting points (85–110°C) compared to acetylated analogs, likely due to stronger intermolecular interactions .
Role of Fluorine Position
- In EP2 receptor modulators (), para-fluorine on benzamide scaffolds is critical for activity, while meta- or ortho-fluorine reduces potency . This suggests that the 2-fluoro substituent in this compound may influence target binding differently than para-substituted analogs.
- Morpholine vs. Piperidine/Piperazine : highlights that morpholine-containing pyrimidines (e.g., CID2992168) exhibit higher EP2 receptor potentiation than piperidine or piperazine analogs, emphasizing the morpholine ring’s role in optimizing activity .
Functional Group Impact
- Acetyl vs. Acetyl groups may offer better membrane permeability due to reduced polarity.
- Benzyl vs. Phenoxyacetyl Substituents: Benzyl-morpholine derivatives (e.g., 4-(2-chlorobenzyl)morpholine) show high solubility and metabolic stability, while phenoxyacetyl groups (as in the target compound) introduce conformational flexibility, which could modulate receptor interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
